molecular formula C6H13Br B146037 1-Bromo-4-methylpentane CAS No. 626-88-0

1-Bromo-4-methylpentane

Cat. No.: B146037
CAS No.: 626-88-0
M. Wt: 165.07 g/mol
InChI Key: XZKFBZOAIGFZSU-UHFFFAOYSA-N
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Description

1-Bromo-4-methylpentane (CAS 626-88-0), also known as 4-methylpentyl bromide, is a branched primary alkyl bromide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol . It is a colorless to pale yellow liquid with a boiling point of 146°C, a density of 1.134 g/mL at 25°C, and a refractive index of 1.446 (n²⁰/D) . The compound is synthesized via the reaction of 4-methyl-1-pentanol with phosphorus tribromide (PBr₃) and is characterized by its primary alkyl bromide structure, where the bromine atom is attached to a terminal carbon in a branched pentane chain.

This compound serves as a versatile alkylating agent in organic synthesis. Key applications include:

  • Synthesis of xanthone derivatives (81% yield) via nucleophilic substitution .
  • Preparation of Grignard reagents (e.g., (4-methylpentyl)magnesium bromide) for vitamin D analog synthesis .
  • Coupling reactions in the total synthesis of bioactive fatty acids, such as (Z)-16-methyl-11-heptadecenoic acid (44% overall yield) .
  • Production of anti-tuberculosis urea derivatives (e.g., Isoxyl) through alkylation of 4-nitrophenol (90% intermediate yield) .

Preparation Methods

Acid-Catalyzed Substitution with Hydrobromic Acid

The direct substitution of hydroxyl groups in alcohols using hydrobromic acid (HBr) represents a classical approach. For 1-bromo-4-methylpentane synthesis, 4-methyl-1-pentanol reacts with concentrated HBr under acidic conditions.

Reaction Mechanism

The process follows an Sₙ2 mechanism, where HBr protonates the hydroxyl group, converting it into a better leaving group (water). Bromide ion then displaces water, yielding the alkyl bromide .

4-methyl-1-pentanol+HBrThis compound+H2O\text{4-methyl-1-pentanol} + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O}

Optimized Conditions

  • Temperature: 100–120°C (reflux)

  • Catalyst: Sulfuric acid (H₂SO₄, 45–50% v/v) to enhance HBr activity

  • Solvent: Toluene or dichloroethane to stabilize intermediates

  • Yield: 60–75%, limited by competing elimination reactions

In Situ Bromine Generation via Hydrogen Bromide and Hydrogen Peroxide

Recent advances leverage in situ bromine (Br₂) generation to improve selectivity. This method, adapted from anthraquinone bromination , avoids handling volatile Br₂ directly.

Reaction Design

Hydrogen peroxide (H₂O₂) oxidizes HBr to Br₂, which subsequently brominates 4-methyl-1-pentanol:

H2O2+2HBrBr2+2H2O\text{H}2\text{O}2 + 2\text{HBr} \rightarrow \text{Br}2 + 2\text{H}2\text{O}
4-methyl-1-pentanol+Br2This compound+HBr+H2O\text{4-methyl-1-pentanol} + \text{Br}2 \rightarrow \text{this compound} + \text{HBr} + \text{H}2\text{O}

Key Parameters

  • Solvent: Dichloroethane (enhances Br₂ solubility and reaction rate)

  • Temperature: 0–5°C during Br₂ generation, 25°C for bromination

  • Stoichiometry: 1:1 molar ratio of alcohol to Br₂

  • Yield: 85–90%, with minimal di-brominated byproducts

Advantages Over Direct HBr

  • Higher purity due to controlled Br₂ release

  • Reduced side reactions (e.g., ether formation)

Radical Bromination Using N-Bromosuccinimide (NBS)

While NBS is typically employed for allylic bromination, recent studies demonstrate its applicability to primary alcohols under radical-initiating conditions .

Reaction Pathway

UV light or peroxides initiate radical chain propagation:

  • NBS generates bromine radicals (Br- ).

  • Abstraction of a hydrogen atom from 4-methyl-1-pentanol forms a carbon radical.

  • Bromine radical addition yields the bromide.

Experimental Setup

  • Reagent: NBS (1.1 equiv)

  • Initiator: Di-tert-butyl peroxide (DTBP, 0.1 equiv)

  • Solvent: Methanol or acetonitrile

  • Temperature: 60–70°C

  • Yield: 50–65%, with challenges in regioselectivity

Comparative Analysis of Preparation Methods

Parameter HBr Method In Situ Br₂ NBS Radical
Yield (%) 60–7585–9050–65
Reaction Time (h) 6–82–34–6
Byproduct Formation ModerateLowHigh
Scalability IndustrialPilot-scaleLab-scale
Cost Efficiency HighModerateLow

Critical Evaluation

  • In Situ Br₂ Generation offers the highest yield and purity, making it preferable for large-scale synthesis .

  • HBr Method remains cost-effective but requires rigorous temperature control to minimize elimination.

  • NBS Approach is less efficient for primary alcohols but valuable for mechanistic studies .

Chemical Reactions Analysis

1-Bromo-4-methylpentane undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution Reactions:

      Reagents: Sodium hydroxide, potassium hydroxide, sodium cyanide.

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

      Products: Alcohols, nitriles, and other substituted products.

  • Elimination Reactions:

      Reagents: Strong bases like potassium tert-butoxide.

      Conditions: Elevated temperatures.

      Products: Alkenes.

  • Reduction Reactions:

      Reagents: Lithium aluminum hydride.

      Conditions: Anhydrous conditions.

      Products: Alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H13Br
  • Molecular Weight : 173.08 g/mol
  • Appearance : Colorless liquid

1-Bromo-4-methylpentane is characterized by its ability to act as an alkylating agent due to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions.

Scientific Research Applications

This compound has several key applications:

Organic Synthesis

This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for the introduction of a 4-methylpentyl group into various chemical frameworks.

Example Reactions :

  • Nucleophilic Substitution Reactions : It can react with nucleophiles such as sodium hydroxide or potassium cyanide to form alcohols or nitriles.
  • Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes.

Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceutical compounds. For instance, it serves as a precursor in the synthesis of steroid derivatives, including 21-hydroxycholesterol, where it introduces necessary carbon chains into steroid structures.

Material Science

In material science, this compound is employed in the preparation of polymers and specialty chemicals. Its reactivity allows it to be incorporated into various polymerization processes.

Case Studies and Experimental Findings

Several studies highlight the utility of this compound in various chemical reactions:

Data Table: Summary of Key Applications

Application AreaDescriptionExample Compounds
Organic SynthesisIntermediate for complex organic moleculesSteroid derivatives
PharmaceuticalsSynthesis of pharmaceutical agents21-hydroxycholesterol
Material SciencePreparation of polymers and specialty chemicalsEnhanced polymers with improved properties
Chemical ResearchReagent in various chemical reactionsAlkylation reactions with nucleophiles

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylpentane primarily involves its role as an alkylating agent. It can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various substitution and elimination reactions.

Comparison with Similar Compounds

Structural and Physical Properties

1-Bromo-4-methylpentane is compared to structurally related bromoalkanes, emphasizing differences in branching, chain length, and functional group placement.

Property This compound 1-Bromopentane (n-Amyl bromide)
CAS Number 626-88-0 110-53-2
Molecular Formula C₆H₁₃Br C₅H₁₁Br
Molecular Weight 165.07 g/mol 151.05 g/mol
Boiling Point 146°C ~129°C (literature value, not in evidence)
Density 1.134 g/mL at 25°C ~1.22 g/mL (literature value)
Branching Branched (4-methyl group) Straight-chain

Key Observations :

  • The branched structure of this compound reduces intermolecular van der Waals forces compared to linear analogs, but its higher molecular weight results in a higher boiling point than 1-bromopentane.
  • The primary bromide nature of both compounds facilitates SN2 reactions, but steric hindrance from the 4-methyl group in this compound may slightly reduce reactivity compared to linear 1-bromopentane.

Biological Activity

1-Bromo-4-methylpentane, a brominated alkane with the molecular formula C6H13Br, has garnered attention for its biological activity, particularly as an alkylating agent. This article explores its mechanisms of action, biochemical properties, and relevant research findings, including case studies and experimental data.

This compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. This property allows the compound to participate in various chemical reactions, including:

  • Alkylation : The compound can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to structural modifications that alter the function of these biomolecules.
  • Enzyme Interaction : It can inhibit or activate enzymes by modifying their active sites or inducing conformational changes, thereby influencing metabolic pathways.

The biological activity of this compound is primarily attributed to its role as an alkylating agent:

  • Cellular Effects : The compound has been shown to influence cellular processes such as gene expression and metabolism. Its alkylating properties enable it to modify DNA and RNA, resulting in changes in gene expression patterns. It can also disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
  • Cytotoxicity : Studies indicate that varying concentrations of this compound can induce cytotoxic effects in cell lines. Low doses may have minimal effects, while higher doses lead to significant cellular damage and apoptosis.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxicity in various cell lines:

Concentration (µM)Effect Observed
10Minimal effect
50Moderate cytotoxicity
100Significant cellular damage
200Induction of apoptosis

These findings suggest a dose-dependent relationship between the concentration of this compound and its cytotoxic effects.

Animal Models

Animal studies have indicated that the dosage of this compound influences its toxicity profile. Threshold effects were observed, indicating that specific dosage levels are necessary to elicit observable biological responses. For instance:

  • Low Dose (5 mg/kg) : No significant adverse effects observed.
  • Medium Dose (15 mg/kg) : Mild toxicity with reversible effects.
  • High Dose (30 mg/kg) : Severe toxicity leading to mortality in some cases.

These results highlight the importance of dosage in assessing the biological activity of this compound.

Toxicological Profile

The toxicological profile of this compound includes potential impacts on human health:

  • Skin Permeation : The Log Kp value for skin permeation is -5.16 cm/s, indicating low potential for dermal absorption .
  • CYP Enzyme Inhibition : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), suggesting a lower risk for drug-drug interactions through metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-bromo-4-methylpentane from 4-methyl-1-pentanol?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using phosphorus tribromide (PBr₃). A typical procedure involves reacting 4-methyl-1-pentanol with PBr₃ under anhydrous conditions at 0–25°C, followed by purification via fractional distillation. Key parameters include maintaining stoichiometric ratios (1:1 alcohol:PBr₃) and inert gas (N₂) to prevent hydrolysis. The product is characterized by its boiling point (146°C) and refractive index (n²⁰/D 1.446) .

Q. How can physical properties be used to verify the purity of this compound?

  • Methodological Answer : Purity is assessed by comparing experimental values to literature

  • Density : 1.134 g/mL at 25°C.
  • Boiling Point : 146°C.
  • Refractive Index : n²⁰/D 1.446.
    Deviations >1% suggest impurities. Gas chromatography (GC) or NMR can further validate purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is a flammable liquid (UN 1993) with acute toxicity hazards. Use fume hoods, PPE (gloves, goggles), and avoid ignition sources. Store in dry, airtight containers at <30°C. Spills require neutralization with sodium bicarbonate and adsorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do IR and Raman spectroscopic analyses reveal conformational isomers of this compound?

  • Methodological Answer : Liquid- and solid-state IR/Raman spectra identify three conformers: PC, PH, and P′H. Differences in C-Br stretching modes (500–600 cm⁻¹) and methyl group vibrations (1370–1460 cm⁻¹) indicate rotational isomerism. Computational methods (DFT) can model these conformers to correlate experimental peaks with theoretical predictions .

Q. How does the bromine position in this compound influence its reactivity compared to isomers like 1-bromo-2-methylpentane?

  • Methodological Answer : The primary bromine in this compound favors SN2 mechanisms due to minimal steric hindrance, whereas tertiary bromides (e.g., 2-bromo-2-methylpentane) undergo SN1 or elimination. Comparative kinetic studies using polar protic solvents (e.g., ethanol) and nucleophiles (e.g., NaI) reveal rate differences of 10²–10³ between primary and tertiary analogs .

Q. How can radical-chain addition be suppressed to avoid unintended formation of this compound in alkene hydrobromination?

  • Methodological Answer : Radical pathways are minimized by using polar solvents (e.g., acetic acid) and avoiding UV light. Instead, polar mechanisms are promoted via HBr addition to 1-alkenes in the presence of peroxides, ensuring regioselective anti-Markovnikov addition without radical intermediates .

Q. What computational tools enable retrosynthetic planning for derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to propose one-step routes. For example, coupling this compound with Grignard reagents or nucleophiles (e.g., CN⁻) is prioritized. Plausibility scores (>0.5) and template relevance ensure synthetic feasibility .

Properties

IUPAC Name

1-bromo-4-methylpentane
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InChI

InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XZKFBZOAIGFZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060826
Record name Pentane, 1-bromo-4-methyl-
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Molecular Weight

165.07 g/mol
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CAS No.

626-88-0
Record name 1-Bromo-4-methylpentane
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Record name 1-Bromo-4-methylpentane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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